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molecular formula C11H11FN2O B8412791 C-[3-(4-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine

C-[3-(4-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine

Cat. No. B8412791
M. Wt: 206.22 g/mol
InChI Key: VNHXGDNKAOGNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877782B2

Procedure details

As described for example 167b, 2-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione (5.9 mg, 18 mmol), instead of 2-[3-(3-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione, was converted to the title compound (2.0 g, 54%) which was obtained as a light yellow oil. MS: m/e=190.3 [M+H]+.
Name
2-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione
Quantity
5.9 mg
Type
reactant
Reaction Step One
Name
2-[3-(3-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([CH2:13][N:14]3C(=O)C4C(=CC=CC=4)C3=O)=[C:11]([CH3:25])[O:10][N:9]=2)=[CH:4][CH:3]=1.FC1C=C(C2C(CN3C(=O)C4C(=CC=CC=4)C3=O)=C(C)ON=2)C=CC=1>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:12]([CH2:13][NH2:14])=[C:11]([CH3:25])[O:10][N:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
2-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione
Quantity
5.9 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NOC(=C1CN1C(C2=CC=CC=C2C1=O)=O)C
Step Two
Name
2-[3-(3-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)C1=NOC(=C1CN1C(C2=CC=CC=C2C1=O)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NOC(=C1CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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